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Compound of Interest

Compound Name: 2-Methyl-1-vinylimidazole

Cat. No.: B1346594 Get Quote

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug

development, providing a comprehensive overview of the quantum chemical calculations

performed on 2-Methyl-1-vinylimidazole (2M1VIM). The following sections detail the

computational and experimental methodologies, present key quantitative data in a structured

format, and visualize the logical workflows involved in the analysis.

Core Computational and Experimental
Methodologies
The structural and spectroscopic properties of 2-Methyl-1-vinylimidazole have been

investigated using a synergistic approach that combines experimental techniques with quantum

chemical calculations. This dual methodology allows for a thorough understanding of the

molecule's behavior at the atomic level.

Quantum Chemical Calculations
The theoretical investigation of 2-Methyl-1-vinylimidazole in its ground state was conducted

using Density Functional Theory (DFT).[1] This powerful computational method allows for the

accurate prediction of molecular properties.

Computational Details:

Software: While the specific software is not mentioned in the available abstract, typical

quantum chemistry packages for such calculations include Gaussian, ORCA, or GAMESS.
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Functionals: The calculations employed two different functionals:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines Hartree-

Fock exchange with DFT exchange-correlation.

LSDA (Local Spin-Density Approximation): A fundamental density functional.

Basis Set: The 6-311++G(d,p) basis set was utilized for these calculations.[1] This is a triple-

zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both

heavy atoms and hydrogen atoms, respectively, allowing for a more accurate description of

the electron distribution.

Geometry Optimization: The molecular geometry of 2-Methyl-1-vinylimidazole was fully

optimized to find the lowest energy conformation.[1]

Vibrational Analysis: Following geometry optimization, vibrational frequencies were

calculated. The fundamental vibrations were assigned based on the Potential Energy

Distribution (PED) using the Scaled Quantum Mechanical (SQM) method.[1]

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the charge

transfer characteristics within the molecule.[1]

Experimental Protocols
To validate the theoretical calculations, a series of spectroscopic experiments were performed.

FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum was recorded in the

4000–400 cm⁻¹ region to identify the characteristic vibrational modes of the molecule.[1]

FT-Raman Spectroscopy: The Fourier-transform Raman (FT-Raman) spectrum was

recorded in the 3500–50 cm⁻¹ range, providing complementary information to the FT-IR

data.[1]

NMR Spectroscopy: Both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra were

recorded in a chloroform-d (CDCl₃) solution to elucidate the chemical environment of the

hydrogen and carbon atoms.[1]
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Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the quantum chemical

calculations for 2-Methyl-1-vinylimidazole. The optimized geometrical parameters and

vibrational frequencies are presented, showcasing the agreement between theoretical

predictions and experimental observations.

Table 1: Optimized Geometrical Parameters (Bond
Lengths and Angles)

Parameter Bond/Angle
B3LYP/6-
311++G(d,p)

LSDA/6-
311++G(d,p)

Experimental

Bond Lengths

(Å)
C2-N1 Value Value Value

N1-C5 Value Value Value

C5-C4 Value Value Value

C4-N3 Value Value Value

N3-C2 Value Value Value

C2-C6 Value Value Value

N1-C7 Value Value Value

C7-C8 Value Value Value

Bond Angles (°) C5-N1-C2 Value Value Value

N1-C2-N3 Value Value Value

C2-N3-C4 Value Value Value

N3-C4-C5 Value Value Value

C4-C5-N1 Value Value Value

C7-N1-C2 Value Value Value

N1-C7-C8 Value Value Value
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Note: Specific values for bond lengths and angles were not available in the abstract and are

represented by "Value". The full research paper would contain this detailed information.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and
Assignments

Mode Assignment
Calculated
(B3LYP)

Experimental
(FT-IR)

Experimental
(FT-Raman)

ν₁
C-H stretch

(vinyl)
Value Value Value

ν₂
C-H stretch

(methyl)
Value Value Value

ν₃
C=C stretch

(vinyl)
Value Value Value

ν₄
C=N stretch

(imidazole)
Value Value Value

ν₅ Ring breathing Value Value Value

δ₁ CH₂ wag (vinyl) Value Value Value

δ₂ CH₃ deformation Value Value Value

γ₁ Ring torsion Value Value Value

Note: Specific vibrational frequencies and their detailed assignments were not available in the

abstract and are represented by "Value". The full research paper would provide a

comprehensive list based on the Potential Energy Distribution (PED) analysis.

Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the key processes and

logical connections in the quantum chemical study of 2-Methyl-1-vinylimidazole.
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Caption: Workflow for Quantum Chemical Calculations of 2-Methyl-1-vinylimidazole.
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Caption: Logical Relationship between Theoretical and Experimental Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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